molecular formula C20H17ClN2O4 B4673679 N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide

N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B4673679
M. Wt: 384.8 g/mol
InChI Key: ZQDGQAWPZWWMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide, also known as CEF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of

Mechanism of Action

N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been shown to phosphorylate a variety of proteins, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2 activity, N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide can alter the phosphorylation state of these proteins, leading to a variety of effects on cellular processes.
Biochemical and Physiological Effects:
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation, induce apoptosis, and alter the expression of various genes. N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide is also relatively stable and easy to synthesize, making it readily available for use in scientific research. However, there are also some limitations to the use of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments. It has been shown to have some off-target effects on other kinases, which can complicate the interpretation of results. In addition, N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide in scientific research. One area of interest is the development of more potent and specific CK2 inhibitors, which could be used to further study the role of CK2 in various cellular processes. Another area of interest is the use of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the use of N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide in animal models of disease could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been used to study the role of CK2 in cancer, where it has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.

properties

IUPAC Name

N-[2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-15-8-5-13(6-9-15)19(24)22-14-7-10-17(16(21)12-14)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDGQAWPZWWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Reactant of Route 2
Reactant of Route 2
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Reactant of Route 3
Reactant of Route 3
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Reactant of Route 4
Reactant of Route 4
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Reactant of Route 5
Reactant of Route 5
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Reactant of Route 6
Reactant of Route 6
N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.